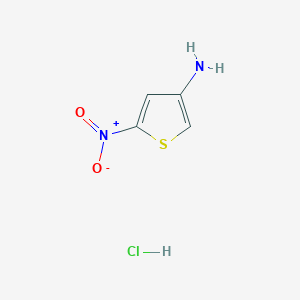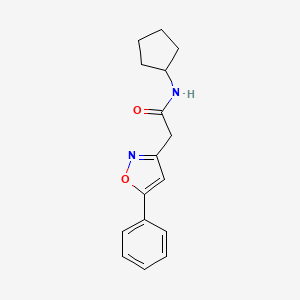
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a compound of significant interest in various scientific fields due to its unique molecular structure. This compound features both a bromopyridinyl group and a trifluoromethoxyphenyl group, linked via a piperidinyl methanone scaffold. The presence of bromine and trifluoromethoxy functionalities suggests potential reactivity and stability in various chemical environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves several key steps:
Starting Materials: : The synthesis begins with readily available starting materials, such as 3-bromopyridine, piperidine, and 4-(trifluoromethoxy)benzoic acid.
Key Reactions: : One of the primary reactions involves the etherification of 3-bromopyridine with piperidinyl methanone under suitable conditions. This step is often facilitated by the use of a strong base and a suitable solvent to promote nucleophilic substitution.
Final Assembly: : The final step involves the condensation of the resulting intermediate with 4-(trifluoromethoxy)benzoic acid, typically using a dehydrating agent such as thionyl chloride to form the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated monitoring systems, and large-scale solvent recovery techniques to ensure sustainable and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can lead to the formation of new functional groups.
Reduction: : Reduction reactions may be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be carried out due to the presence of reactive groups.
Common Reagents and Conditions: Common reagents include:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as lithium aluminum hydride or palladium on carbon in hydrogenation reactions.
Substitution Reagents: : Such as alkyl halides or aryl halides for nucleophilic substitution.
Major Products: Depending on the reaction conditions and reagents used, major products can include derivatives with modified functional groups or entirely new molecular structures that retain the core framework of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: This compound is often used as a building block in organic synthesis due to its versatile reactivity and stable structure. It can serve as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a ligand in binding studies, helping to elucidate the interaction mechanisms between small molecules and biological macromolecules.
Medicine: Its structural features make it a potential candidate for drug development, particularly in the design of receptor antagonists or enzyme inhibitors.
Industry: In industrial applications, this compound can be used in the development of materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of this compound primarily involves interactions with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group may facilitate binding through halogen bonding or π-π interactions, while the piperidinyl and trifluoromethoxyphenyl groups contribute to the overall stability and specificity of the interaction. Pathways involved may include signal transduction, metabolic regulation, or cellular transport mechanisms.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds may include:
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone: : Substituting bromine with chlorine may alter reactivity and binding affinity.
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(difluoromethoxy)phenyl)methanone: : Changes in the fluorination pattern can influence the compound's pharmacokinetic properties.
And that's your deep dive into (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone! How about that—chemical compounds have stories to tell too.
Propiedades
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O3/c19-15-2-1-9-23-16(15)26-13-7-10-24(11-8-13)17(25)12-3-5-14(6-4-12)27-18(20,21)22/h1-6,9,13H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROJCGBBCANOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2733210.png)


![Tert-butyl 4-[(2-chloropropanoylamino)methyl]oxane-4-carboxylate](/img/structure/B2733215.png)
![Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2733218.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B2733219.png)


![1-(cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2733226.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2733227.png)
![N-(4-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2733228.png)



